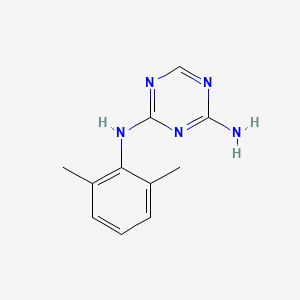![molecular formula C7H16Cl2NO4P B14331494 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate CAS No. 104254-69-5](/img/structure/B14331494.png)
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophosphoryl group, an aminium group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate typically involves the reaction of trimethylamine with dichlorophosphoryl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the compound. The general steps are as follows:
Reaction of Trimethylamine with Dichlorophosphoryl Chloride: This step involves the nucleophilic attack of trimethylamine on dichlorophosphoryl chloride, resulting in the formation of an intermediate.
Addition of Acetic Acid: The intermediate is then reacted with acetic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
Scientific Research Applications
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dichlorophosphoryl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The acetate group may also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(dichlorophosphoryl)oxy]acetate
- Ethyl [(dichlorophosphoryl)oxy]acetate
Comparison
Compared to similar compounds, 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is unique due to the presence of the trimethylethan-1-aminium group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and solubility characteristics are required.
Properties
CAS No. |
104254-69-5 |
|---|---|
Molecular Formula |
C7H16Cl2NO4P |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-dichlorophosphoryloxyethyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C5H13Cl2NO2P.C2H4O2/c1-8(2,3)4-5-10-11(6,7)9;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
YBWGFVGWFRYKFG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


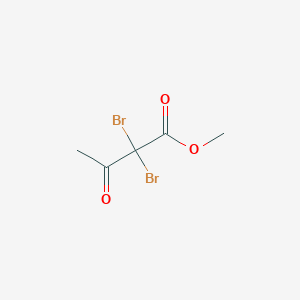

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
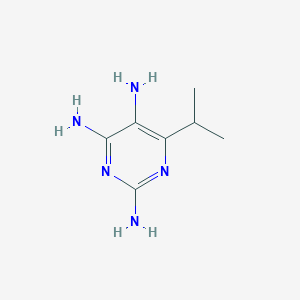
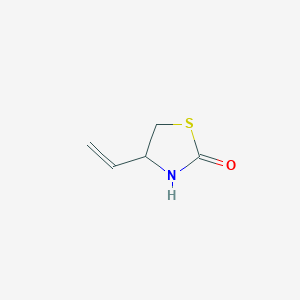
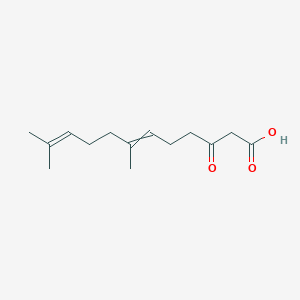

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
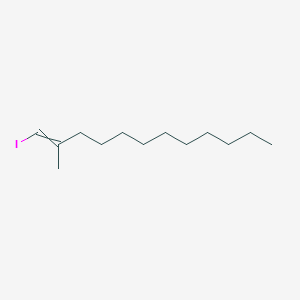
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
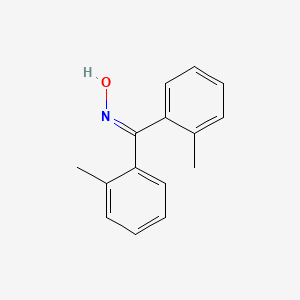
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
